

Application Notes: Diiron Nonacarbonyl in Organic Synthesis

Author: BenchChem Technical Support Team. **Date:** November 2025

Compound of Interest

Compound Name: Diironnonacarbonyl

Cat. No.: B12055905

[Get Quote](#)

Introduction

Diiron nonacarbonyl, $\text{Fe}_2(\text{CO})_9$, is an air-sensitive, orange crystalline solid widely utilized in organometallic chemistry and organic synthesis.[1] As a reactive source of zero-valent iron, it is often preferred over the more volatile and toxic iron pentacarbonyl, $\text{Fe}(\text{CO})_5$. [2] Its virtual insolubility in common organic solvents is a notable characteristic.[1] $\text{Fe}_2(\text{CO})_9$ serves as a versatile reagent for synthesizing other iron carbonyl complexes, mediating cycloaddition and coupling reactions, and acting as a precursor for advanced materials.[1][3]

Key Applications

The utility of diiron nonacarbonyl spans several key areas of organic synthesis, from the formation of carbon-carbon bonds to the synthesis of complex organometallic reagents. Its reactivity is central to cycloadditions, C-C coupling reactions, and as a precursor to other catalytically active species.

Figure 1: Key applications of diiron nonacarbonyl in organic synthesis.

1. Precursor to Iron Carbonyl Complexes

Diiron nonacarbonyl is a primary starting material for various iron carbonyl complexes, such as those of the type $\text{Fe}(\text{CO})_4\text{L}$ (where L is a Lewis base) and $\text{Fe}(\text{CO})_3(\text{diene})$. [1][3] These syntheses are often performed in tetrahydrofuran (THF), where $\text{Fe}_2(\text{CO})_9$ is believed to dissociate into $\text{Fe}(\text{CO})_5$ and a reactive $\text{Fe}(\text{CO})_4(\text{THF})$ intermediate.[1][4] A prominent example

is the synthesis of (benzylideneacetone)iron tricarbonyl, (bda)Fe(CO)₃, a useful reagent for transferring the Fe(CO)₃ moiety to other organic substrates.[5][6]

2. Cycloaddition Reactions

Fe₂(CO)₉ is instrumental in constructing cyclic systems through various cycloaddition pathways.

- Noyori [3+2] Reaction: It facilitates the synthesis of cyclopentadienones through a formal [3+2] cycloaddition of dibromoketones and alkenes or alkynes.[1] The reaction proceeds via the formation of an oxyallyl iron(II) intermediate.
- [2+2+1] Cycloadditions (Pauson-Khand Type Reaction): While the Pauson-Khand reaction (PKR) traditionally uses cobalt catalysts, iron carbonyls, including Fe₂(CO)₉, can also mediate the [2+2+1] cycloaddition of an alkyne, an alkene, and carbon monoxide to form cyclopentenones.[7][8]
- Synthesis of Cyclobutadiene Complexes: Fe₂(CO)₉ reacts with 3,4-dihalocyclobutenes to produce stable (cyclobutadiene)iron tricarbonyl complexes.[1][9] This reaction provides a valuable route to the otherwise unstable cyclobutadiene ligand, allowing for further synthetic transformations.

3. Carbon-Carbon Coupling Reactions

Fe₂(CO)₉, often in combination with other ligands, catalyzes C-C bond formation. A notable example is the allylation of zinc enolates.[3] A system comprising Fe₂(CO)₉ and triphenylphosphine acts as a cost-effective catalyst for this transformation, providing allylated products with high diastereoselectivity, particularly in cyclic systems.[3]

4. Protection of Dienes

The Fe(CO)₃ fragment, readily available from Fe₂(CO)₉, can coordinate to 1,3-dienes to form stable (diene)Fe(CO)₃ complexes. This serves as an effective method for protecting the diene functionality from reactions such as catalytic hydrogenation or Diels-Alder reactions. The diene can be liberated from the iron complex at a later stage using mild oxidizing agents like ceric ammonium nitrate (CAN) or trimethylamine N-oxide.

5. Synthesis of Iron-Containing Nanoparticles

Diiron nonacarbonyl is used as a solid, non-volatile precursor for the synthesis of iron and iron-containing heterometallic nanoparticles.^[10] Thermal decomposition of $\text{Fe}_2(\text{CO})_9$, often in the presence of surfactants and high-boiling point solvents, yields well-defined nanoparticles with applications in catalysis and materials science.^{[3][10]}

Quantitative Data Summary

The following table summarizes representative reactions using diiron nonacarbonyl, highlighting the reaction conditions and reported yields.

| Reaction Type | Substrates | Reagent/Catalyst | Solvent | Temperature | Yield | Reference |
|---|---|--|---------|-------------|--------|-----------|
| Cyclobutadiene Complex Synthesis | cis-3,4-Dichlorocyclobutene | $\text{Fe}_2(\text{CO})_9$ (stoich.) | Benzene | 50-55 °C | 45-46% | [9] |
| $\text{Fe}(\text{CO})_3$ Transfer Reagent Synthesis | Benzylidenacetone | $\text{Fe}_2(\text{CO})_9$ (stoich.) | Ether | Reflux | Good | [6] |
| Pauson-Khand Type Reaction (Allene) | Allene, Alkyne | $\text{Fe}_2(\text{CO})_9$ (stoich.) | Hexane | 65 °C | 60-80% | [8] |
| Allylation of Zinc Enolate | Cyclohexenone-derived Zinc Enolate, Allyl Bromide | $\text{Fe}_2(\text{CO})_9$ / PPh_3 (cat.) | THF | Room Temp | 65-85% | [3] |
| Nanoparticle Synthesis | $\text{Fe}_2(\text{CO})_9$, Dodecylamine (DDA) | - | ODE | 180 °C | N/A | [10] |

Experimental Protocols

Protocol 1: Synthesis of (Cyclobutadiene)iron Tricarbonyl[9]

This protocol describes the reaction of cis-3,4-dichlorocyclobutene with diiron nonacarbonyl to yield the stable cyclobutadiene complex.

Figure 2: Workflow for the synthesis of (cyclobutadiene)iron tricarbonyl.

Materials:

- cis-3,4-Dichlorocyclobutene (20 g, 0.16 mol)
- Diiron nonacarbonyl (approx. 140 g, 0.385 mol)
- Anhydrous benzene (125 mL)
- Pentane
- Filtercel
- Nitrogen gas supply

Procedure:

- Setup: In a well-ventilated fume hood, equip a 500-mL, three-necked flask with a mechanical stirrer and a condenser topped with a T-piece for nitrogen inlet/outlet. Place the flask in an oil bath.
- Charging the Flask: Add cis-3,4-dichlorocyclobutene (20 g) and anhydrous benzene (125 mL) to the flask. Flush the system thoroughly with nitrogen.
- Initiation: Add an initial portion of diiron nonacarbonyl (25 g) to the stirred solution. Stop the nitrogen flow and heat the mixture to 50–55 °C. A rapid evolution of carbon monoxide gas will be observed.
- Incremental Addition: As the rate of gas evolution subsides (typically after ~15 minutes), add another 8 g portion of diiron nonacarbonyl. Continue these incremental additions until the conversion is complete and no more CO evolves. The total reaction time is approximately 6 hours.
- Post-Reaction: Once the reaction is complete, continue stirring at 50 °C for an additional hour.
- Workup: Cool the reaction mixture and filter it with suction through a pad of Filtercel. Caution: The solid residue is often pyrophoric and should be wetted with water immediately after filtration before disposal.[9]

- Extraction: Thoroughly wash the residue in the funnel with pentane until the washings are colorless.
- Purification: Combine the filtrates and remove the pentane and most of the benzene using a rotary evaporator. Transfer the residual liquid to a distillation apparatus and distill under reduced pressure to remove any remaining benzene and iron pentacarbonyl byproduct.
- Isolation: Collect the product, (cyclobutadiene)iron tricarbonyl, as a pale yellow oil by vacuum distillation (b.p. 47 °C at 3 mmHg). The expected yield is 13.8–14.4 g (45–46%).^[9]

Protocol 2: Synthesis of (Benzylideneacetone)iron Tricarbonyl, (bda)Fe(CO)₃^[6]

This protocol describes a straightforward method for preparing (bda)Fe(CO)₃, a common Fe(CO)₃ transfer agent.

Materials:

- Diiron nonacarbonyl, Fe₂(CO)₉
- Benzylideneacetone (bda)
- Anhydrous diethyl ether or other suitable solvent (e.g., benzene)
- Inert atmosphere setup (Schlenk line or glovebox)

Procedure:

- Setup: Under an inert atmosphere (e.g., nitrogen or argon), add diiron nonacarbonyl and a stoichiometric equivalent of benzylideneacetone to a round-bottom flask equipped with a reflux condenser and a magnetic stir bar.
- Solvent Addition: Add anhydrous diethyl ether to the flask to create a slurry.
- Reaction: Heat the mixture to reflux. The reaction progress can be monitored by the color change of the solution and the consumption of the solid Fe₂(CO)₉.
- Workup: Once the reaction is complete (typically after several hours), cool the mixture to room temperature.

- Purification: Filter the reaction mixture to remove any insoluble byproducts. Remove the solvent from the filtrate under reduced pressure. The resulting red solid can be further purified by recrystallization from a suitable solvent like hexane or by column chromatography on silica gel.

Safety Information

Diiron nonacarbonyl is a flammable solid and is air and moisture sensitive. It should be handled under an inert atmosphere. Although non-volatile, it can be a source of highly toxic carbon monoxide upon decomposition.[11] The solid residue from reactions can be pyrophoric.[9] Appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn at all times. All procedures should be conducted in a well-ventilated fume hood.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Diiron nonacarbonyl - Wikipedia [en.wikipedia.org]
- 2. jk-sci.com [jk-sci.com]
- 3. Diironnonacarbonyl | 15321-51-4 | Benchchem [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. (Benzylideneacetone)iron tricarbonyl - Wikipedia [en.wikipedia.org]
- 6. (Benzylideneacetone)iron_tricarbonyl [chemeurope.com]
- 7. Pauson–Khand reaction - Wikipedia [en.wikipedia.org]
- 8. Recent Advances in the Pauson–Khand Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. Non-volatile iron carbonyls as versatile precursors for the synthesis of iron-containing nanoparticles - Nanoscale (RSC Publishing) DOI:10.1039/C7NR01028A [pubs.rsc.org]
- 11. DIIRON NONACARBONYL One Chongqing Chemdad Co. , Ltd [chemdad.com]

- To cite this document: BenchChem. [Application Notes: Diiron Nonacarbonyl in Organic Synthesis]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12055905#using-diiron-nonacarbonyl-in-organic-synthesis]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com